Structural Elucidation and Analytical Control of O-Desmethyl Venlafaxine N-Dimer (CAS 1187545-61-4): A Comprehensive Guide for API Impurity Profiling
Structural Elucidation and Analytical Control of O-Desmethyl Venlafaxine N-Dimer (CAS 1187545-61-4): A Comprehensive Guide for API Impurity Profiling
Executive Summary
In the development and commercial manufacturing of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), stringent control of Active Pharmaceutical Ingredient (API) impurities is non-negotiable. Desvenlafaxine (O-desmethylvenlafaxine) is prone to forming complex higher-order degradants under specific synthetic and storage conditions. As a Senior Application Scientist, I approach impurity profiling not merely as an exercise in peak isolation, but as a rigorous investigation into chemical causality. This whitepaper deconstructs the structural identity, mechanistic origin, and self-validating analytical protocols required to characterize O-Desmethyl Venlafaxine N-Dimer (CAS 1187545-61-4) , ensuring compliance with global regulatory thresholds.
Structural Elucidation & Physicochemical Profile
To control an impurity, one must first understand its fundamental architecture. O-Desmethyl Venlafaxine N-Dimer is a high-molecular-weight degradant characterized by the bridging of two monomeric pharmacophores.
By analyzing its IUPAC nomenclature—4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol—we can deduce its exact connectivity. The molecule consists of an intact desvenlafaxine moiety and an N-desmethylvenlafaxine moiety, covalently linked via a methylene bridge at the ortho-position of the phenolic ring [1].
Quantitative Physicochemical Data
The following table summarizes the critical properties of the N-Dimer, which dictate our downstream analytical choices:
| Property | Value | Analytical Implication |
| CAS Registry Number | 1187545-61-4 | Unique regulatory identifier [2]. |
| Molecular Formula | C32H48N2O4 | Indicates a dimeric structure with an added carbon (methylene bridge). |
| Monoisotopic Mass | 524.3614 Da | Requires High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation. |
| Molecular Weight | 524.74 g/mol | High mass shifts retention time significantly later than the API in RP-HPLC. |
| H-Bond Donors / Acceptors | 3 / 6 | High polarity potential; dictates the use of buffered mobile phases to prevent peak tailing. |
Mechanistic Causality of N-Dimer Formation
In process chemistry, impurities do not spontaneously generate; they follow predictable thermodynamic and kinetic pathways. The formation of the O-Desmethyl Venlafaxine N-Dimer is a classic Mannich-type condensation .
The Causality: During the synthesis or oxidative stress of desvenlafaxine, trace amounts of the N-methyl group can undergo oxidative cleavage, yielding two critical byproducts: N-desmethylvenlafaxine (a secondary amine) and formaldehyde (an electrophilic methylene donor). The secondary amine attacks the formaldehyde to form a highly reactive iminium ion intermediate. Concurrently, the intact desvenlafaxine molecule features a phenol ring. The hydroxyl group of the phenol is strongly electron-donating, activating the ortho-position for Electrophilic Aromatic Substitution (EAS). The iminium ion attacks this ortho-position, irreversibly forging the methylene bridge and yielding the N-Dimer.
Mechanistic pathway of N-Dimer formation via Mannich condensation.
Self-Validating Analytical Protocol
A robust analytical method must be a self-validating system. We cannot rely on a single detector to confirm a complex dimeric structure. The following step-by-step methodology utilizes orthogonal techniques to ensure absolute structural certainty.
Step-by-Step Methodology for Impurity Characterization
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Step 1: Orthogonal Chromatographic Separation (RP-UHPLC)
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Action: Inject the stressed API sample onto a Fluorophenyl (F5) UHPLC column using a gradient of 0.1% Formic Acid in Water and Acetonitrile.
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Causality: Why an F5 phase instead of a standard C18? The N-Dimer contains dual aromatic systems. The F5 stationary phase leverages
interactions, providing superior selectivity and baseline resolution between the monomeric API and the bulky dimeric impurity.
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Step 2: High-Resolution Mass Spectrometry (ESI-HRMS/MS)
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Action: Subject the isolated peak to positive-ion Electrospray Ionization (ESI+). Isolate the precursor ion at m/z 525.36 (M+H)+ and apply collision-induced dissociation (CID).
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Causality: HRMS establishes the exact elemental composition (
). The MS/MS fragmentation is self-validating: cleavage of the methylene bridge will yield characteristic product ions at m/z 264 (intact desvenlafaxine monomer), proving the dimeric nature of the parent mass.
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Step 3: Regiochemical Mapping via 2D-NMR (HMBC/HSQC)
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Action: Collect preparative fractions of the impurity, exchange into
, and acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra. -
Causality: Mass spectrometry cannot definitively prove where the two molecules are linked. HMBC provides the ultimate proof by showing a
cross-peak between the protons of the bridging methylene group and the ortho-aromatic carbon of the phenol ring. This eliminates any isobaric false positives.
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Self-validating analytical workflow for N-Dimer characterization.
Regulatory Qualification & Control Strategy
Identifying the O-Desmethyl Venlafaxine N-Dimer is only the first half of the mandate; controlling it is the second. Under the[3], any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower) must be structurally characterized and toxicologically qualified.
Because the N-Dimer is a product of oxidative degradation and formaldehyde condensation, the manufacturing control strategy must focus on upstream prevention:
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Purging of Intermediates: Strict limits must be placed on the N-desmethylvenlafaxine intermediate during API synthesis.
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Antioxidant Controls: Manufacturing environments must minimize oxidative stress that leads to N-demethylation and subsequent formaldehyde generation.
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Specification Limits: Routine batch release testing must incorporate the validated UHPLC method to ensure the N-Dimer remains below the ICH Q3A reporting threshold.
By understanding the chemical causality of CAS 1187545-61-4, we transition from reactive troubleshooting to proactive pharmaceutical quality by design (QbD).
References
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PubChem - O-Desmethyl Venlafaxine N-Dimer | C32H48N2O4 | CID 44229988 [Link]
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European Medicines Agency (EMA) - ICH Q3A (R2) Impurities in new drug substances - Scientific guideline[Link]
